Sorbitan monostearate

Vue d'ensemble

Description

Le monostéarate de sorbitan est un ester dérivé de la réaction entre le sorbitan (un dérivé du sorbitol) et l'acide stéarique. Il est souvent appelé cire synthétique et est largement utilisé comme surfactant non ionique avec des propriétés émulsifiantes, dispersantes et mouillantes . Ce composé se retrouve couramment dans les produits alimentaires et de santé, ainsi que dans la production de fibres synthétiques et de fluides de coupe pour les métaux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le monostéarate de sorbitan est généralement synthétisé par l'estérification du sorbitan avec l'acide stéarique. Cette réaction peut être catalysée par des catalyseurs acides ou alcalins. Le processus implique le chauffage du sorbitol en présence d'un catalyseur pour produire du sorbitan, qui est ensuite estérifié avec de l'acide stéarique . Les conditions réactionnelles comprennent :

Température : Environ 180°C

Méthodes de production industrielle : En milieu industriel, la production du monostéarate de sorbitan implique un processus en deux étapes :

Déshydratation du sorbitol : Le sorbitol est chauffé en présence d'un catalyseur pour produire du sorbitan.

Estérification : Le sorbitan résultant est ensuite estérifié avec de l'acide stéarique dans des conditions contrôlées pour produire du monostéarate de sorbitan.

Analyse Des Réactions Chimiques

Le monostéarate de sorbitan subit diverses réactions chimiques, notamment :

Estérification : La réaction principale pour sa synthèse, où le sorbitan réagit avec l'acide stéarique.

Hydrolyse : Le monostéarate de sorbitan peut être hydrolysé en sorbitan et acide stéarique dans des conditions acides ou basiques.

Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques soient moins courantes, le composé peut subir ces réactions dans des conditions spécifiques.

Réactifs et Conditions Communes :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Estérification : Acide stéarique et sorbitan avec des catalyseurs acides ou alcalins.

Principaux Produits :

Hydrolyse : Sorbitan et acide stéarique.

Estérification : Monostéarate de sorbitan.

4. Applications de la Recherche Scientifique

Le monostéarate de sorbitan a une large gamme d'applications dans la recherche scientifique, notamment :

Industrie alimentaire : Utilisé comme émulsifiant pour stabiliser les émulsions huile-dans-eau.

Produits pharmaceutiques : Agit comme excipient dans les formulations pharmaceutiques pour stabiliser les principes actifs.

Cosmétiques : Utilisé dans les crèmes et les lotions pour ses propriétés émulsifiantes.

Recherche biomédicale : Employé dans le développement d'organogels pour l'administration topique de médicaments.

5. Mécanisme d'Action

Le monostéarate de sorbitan fonctionne principalement comme un émulsifiant. Son mécanisme d'action implique la réduction de la tension interfaciale entre les phases huile et eau, permettant la dispersion des gouttelettes d'huile dans le milieu aqueux . Cette propriété est cruciale dans la formation et la stabilisation des émulsions dans diverses applications.

Applications De Recherche Scientifique

Sorbitan monostearate has a wide range of applications in scientific research, including:

Food Industry: Used as an emulsifier to stabilize oil-in-water emulsions.

Pharmaceuticals: Acts as an excipient in drug formulations to stabilize active ingredients.

Cosmetics: Used in creams and lotions for its emulsifying properties.

Biomedical Research: Employed in the development of organogels for topical drug delivery.

Mécanisme D'action

Sorbitan monostearate functions primarily as an emulsifier. Its mechanism of action involves reducing the interfacial tension between oil and water phases, enabling the dispersion of oil droplets throughout the aqueous medium . This property is crucial in the formation and stabilization of emulsions in various applications.

Comparaison Avec Des Composés Similaires

Le monostéarate de sorbitan fait partie d'une famille d'esters de sorbitan, qui comprennent :

- Tristearate de sorbitan

- Monolaurate de sorbitan

- Monoléate de sorbitan

Comparaison :

- Tristearate de sorbitan : Propriétés émulsifiantes similaires mais avec une composition en acides gras différente.

- Monolaurate de sorbitan : Possède une chaîne d'acides gras plus courte, conduisant à des caractéristiques émulsifiantes différentes.

- Monoléate de sorbitan : Contient un acide gras insaturé, affectant son comportement de cristallisation et ses propriétés émulsifiantes .

Le monostéarate de sorbitan est unique en raison de sa composition spécifique en acides gras, qui offre un équilibre de propriétés hydrophobes et lipophiles, le rendant polyvalent dans diverses applications .

Activité Biologique

Sorbitan monostearate (SMS), also known as Span 60, is a non-ionic surfactant widely used in pharmaceuticals, food products, and cosmetics. Its unique properties stem from its amphiphilic structure, allowing it to stabilize emulsions and enhance drug delivery systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug delivery, and safety evaluations.

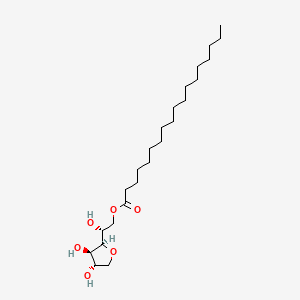

This compound is an ester derived from sorbitol and stearic acid. Its molecular formula is CHO with a molecular weight of approximately 430.62 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics, which facilitate its role as an emulsifier and stabilizer in various formulations.

Mechanisms of Action:

- Emulsification: SMS lowers the surface tension between oil and water phases, promoting the formation of stable emulsions.

- Drug Solubilization: It enhances the solubility of hydrophobic drugs by forming micelles, which encapsulate the drug molecules, facilitating their transport across biological membranes .

- Controlled Release: SMS can modulate the release rates of encapsulated drugs, making it valuable in sustained-release formulations .

Applications in Drug Delivery

This compound has been extensively studied for its applications in drug delivery systems. Below are key findings from recent research:

1. Organogel Formulations

A study developed organogels using SMS combined with sesame oil for topical drug delivery. The organogels displayed:

- Viscoelastic Properties: Increasing concentrations of SMS enhanced viscosity and mechanical stability.

- Biocompatibility: The formulations were found to be biocompatible with human skin cells.

- Drug Release Profiles: Metronidazole incorporated into the organogel showed effective antimicrobial activity with a controlled release profile .

2. Polymeric Micelles

Research indicates that SMS can significantly increase the drug-loading capacity of lipid-core polymeric nanocapsules. The non-covalent interactions between SMS and drug molecules enhance stability and improve therapeutic efficacy, particularly for hydrophobic drugs .

3. Nutrient Release Studies

In formulations containing curcumin, SMS was shown to affect the release kinetics by creating amorphous regions that facilitated sustained release through Fickian diffusion mechanisms .

Safety and Toxicological Assessments

The safety profile of this compound has been evaluated in various studies:

- The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) of 10 mg/kg body weight per day for SMS based on extensive toxicological data.

- Long-term toxicity studies in mice demonstrated no significant adverse effects or accumulation within tissues upon chronic exposure .

- SMS was found to be non-genotoxic, further supporting its safety for use in food and pharmaceutical applications .

Data Summary

The following table summarizes critical findings regarding the biological activity and applications of this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound in different formulations:

-

Topical Antimicrobial Delivery:

A formulation using SMS as a gelator for metronidazole showed promising results in antimicrobial efficacy while maintaining skin compatibility. -

Cancer Drug Delivery:

In polymeric micelle systems, SMS improved the solubilization and stability of hydrophobic anti-cancer agents, enhancing their therapeutic potential. -

Food Industry Applications:

As a food additive (E 491), SMS is utilized for its emulsifying properties while maintaining safety standards established by regulatory bodies.

Propriétés

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-XWVZOOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872695 | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 5093-91-4, 76169-00-1 | |

| Record name | Sorbitan monostearate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVZ4I0H58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.